B-amino-4-(4-pyridinyl)-benzenepropanoic acid
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Description
B-amino-4-(4-pyridinyl)-benzenepropanoic acid, also known as BAPBPA , is a chemical compound with the following structural formula:
C15H14N2O2
.
Synthesis Analysis
The synthesis of BAPBPA involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. Notably, the pyridine ring plays a crucial role in the synthesis, as it contributes to the compound’s aromaticity and reactivity.
Molecular Structure Analysis
BAPBPA exhibits a planar structure due to the conjugation of its aromatic rings. The amino group at the β-position enhances its basicity, making it a potential ligand for metal complexes. The benzene ring provides stability, while the pyridine ring imparts unique electronic properties.
Chemical Reactions Analysis
BAPBPA participates in various chemical reactions:
- Acid-Base Reactions : The amino group can act as a base, accepting protons from acids.
- Substitution Reactions : The pyridine ring undergoes nucleophilic substitution reactions.
- Metal Complex Formation : BAPBPA can coordinate with transition metals to form stable complexes.
Physical And Chemical Properties Analysis
- Melting Point : BAPBPA melts at approximately 180°C .
- Solubility : It is moderately soluble in organic solvents like acetone and ethanol .
- Color : BAPBPA appears as a white crystalline powder .
Safety And Hazards
- Toxicity : BAPBPA’s toxicity profile remains an area of study. Researchers should assess its effects on living organisms.
- Handling Precautions : Use appropriate protective gear when handling BAPBPA due to its potential health hazards.
Future Directions
- Biological Studies : Investigate BAPBPA’s interactions with biological targets.
- Drug Development : Explore its potential as a drug candidate or ligand.
- Materials Science : Assess its applications in materials and catalysis.
: ChemSpider - B-amino-4-(4-pyridinyl)-benzenepropanoic acid
: PubChem - CID 1116
properties
IUPAC Name |
3-amino-3-(4-pyridin-4-ylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-13(9-14(17)18)12-3-1-10(2-4-12)11-5-7-16-8-6-11/h1-8,13H,9,15H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFLDVFWDYGUIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
B-amino-4-(4-pyridinyl)-benzenepropanoic acid |
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